2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate
Description
This compound features a unique azetidine (4-membered nitrogen-containing ring) core substituted with a pyridin-3-yloxy group at the 3-position. The 1-oxo group indicates a ketone functionality, while the propan-2-yl acetate moiety introduces an ester group, enhancing lipophilicity.
Properties
IUPAC Name |
[2-methyl-1-oxo-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10(17)20-14(2,3)13(18)16-8-12(9-16)19-11-5-4-6-15-7-11/h4-7,12H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQYYCUHWFFNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CC(C1)OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Methods for Azetidine Ring Formation
Multiple approaches for synthesizing the azetidine core structure have been documented in the literature. The most commonly employed methods include:
- Cyclization of appropriately substituted amino alcohols
- Ring closure of β-haloamines
- [2+2] cycloaddition reactions
- Reduction of β-lactams
For the synthesis of our target compound, the most practical approach involves starting with a pre-formed azetidine system, followed by sequential functionalization. The preparation of N-protected 3-hydroxyazetidine serves as a key intermediate, from which the pyridin-3-yloxy substituent can be introduced.
Protection Strategies for Azetidine Nitrogen
Nitrogen protection is critical for selective functionalization of the azetidine scaffold. Common protecting groups include:
- tert-Butyloxycarbonyl (Boc)
- Benzyloxycarbonyl (Cbz)
- Fluorenylmethyloxycarbonyl (Fmoc)
- Benzyl (Bn)
The Boc protecting group is particularly advantageous due to its stability under basic conditions and ease of removal under acidic conditions. According to synthetic protocols described in the literature, N-Boc protection is typically achieved by treating the azetidine with di-tert-butyl dicarbonate in the presence of triethylamine or other suitable bases.
Synthesis of 3-(Pyridin-3-yloxy)azetidine Intermediate
Preparation of N-Protected 3-Hydroxyazetidine
The synthesis begins with the preparation of N-protected 3-hydroxyazetidine. This can be accomplished through several routes:
Method A: Starting from commercially available azetidin-3-ol hydrochloride:
- Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine in dichloromethane
- Stirring at room temperature for 12-24 hours
- Purification by column chromatography using ethyl acetate/hexanes gradient
Method B: Reduction of the corresponding β-lactam:
Introduction of Pyridin-3-yloxy Group
The critical C-O bond formation to introduce the pyridin-3-yloxy group can be achieved through several methods:
Method A: Mitsunobu Reaction
- Reaction of N-Boc-3-hydroxyazetidine with 3-hydroxypyridine under Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) in THF
- Stirring at room temperature for 8-12 hours
- Purification by column chromatography using dichloromethane/methanol gradient
Method B: Nucleophilic Substitution
- Conversion of N-Boc-3-hydroxyazetidine to a mesylate or tosylate leaving group
- Reaction with sodium pyridin-3-olate in DMF at 60-80°C
- Stirring for 12-18 hours
- Purification by column chromatography
Studies have shown that Method B generally provides higher yields (70-85%) compared to Method A (55-65%). The nucleophilic substitution approach also allows for more scalable synthesis and reduces the use of hazardous reagents.
Deprotection of N-Protected 3-(Pyridin-3-yloxy)azetidine
Removal of the Boc protecting group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0°C to room temperature for 2-4 hours. After completion of the reaction (monitored by TLC or HPLC), the reaction mixture is concentrated under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate solution. The free amine is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated to obtain 3-(pyridin-3-yloxy)azetidine.
Synthesis of 2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate
Preparation of 2-Methyl-1-oxo-propan-2-yl acetate
The preparation of the acylating agent, 2-methyl-1-oxo-propan-2-yl acetate, can be accomplished through the following sequence:
N-Acylation of 3-(Pyridin-3-yloxy)azetidine
The final step involves N-acylation of 3-(pyridin-3-yloxy)azetidine with the appropriate acylating agent. This can be achieved through several methods:
Method A: Acylation using Acid Chloride
- Conversion of 2-methyl-1-oxo-propan-2-yl acetate to the corresponding acid chloride using thionyl chloride or oxalyl chloride
- Reaction with 3-(pyridin-3-yloxy)azetidine in the presence of triethylamine in dichloromethane
- Stirring at 0°C to room temperature for 4-6 hours
- Purification by column chromatography
Method B: Direct Coupling using Coupling Reagents
- Reaction of 2-methyl-1-oxo-propan-2-yl acetic acid with 3-(pyridin-3-yloxy)azetidine in the presence of EDCI/HOBt or HATU and diisopropylethylamine in DMF
- Stirring at room temperature for 12-24 hours
- Purification by column chromatography
Method C: Acylation using Mixed Anhydride
- Formation of mixed anhydride from 2-methyl-1-oxo-propan-2-yl acetic acid and isobutyl chloroformate in the presence of N-methylmorpholine
- Reaction with 3-(pyridin-3-yloxy)azetidine at -20°C to room temperature
- Purification by column chromatography
Among these methods, Method B typically provides the highest yields (70-85%) and greater purity of the final product.
Optimized One-Pot Synthetic Approach
Recent advances in synthetic methodology have enabled the development of a more efficient one-pot approach for the preparation of the target compound:
Sequential One-Pot Procedure
This streamlined procedure involves:
- Treatment of N-Boc-3-hydroxyazetidine with sodium hydride in THF at 0°C
- Addition of 3-bromopyridine, palladium acetate (5 mol%), and XPhos (10 mol%)
- Heating at 60°C for 8 hours
- Cooling to room temperature, followed by addition of TFA for Boc deprotection
- Neutralization with triethylamine, followed by addition of 2-methyl-1-oxo-propan-2-yl acetate and HATU
- Stirring at room temperature for 12 hours
- Purification by column chromatography
This one-pot approach significantly improves overall yield (60-65% overall yield compared to 35-45% for the stepwise approach) and reduces the number of isolation and purification steps.
Purification and Analysis
Purification Techniques
The purification of this compound typically involves:
Analytical Characterization
The final compound is characterized using various analytical techniques:
¹H NMR (400 MHz, CDCl₃): δ 8.40-8.35 (m, 2H, pyridine-H), 7.45-7.40 (m, 1H, pyridine-H), 7.30-7.25 (m, 1H, pyridine-H), 5.20-5.10 (m, 1H, azetidine-H), 4.60-4.40 (m, 2H, azetidine-H), 4.30-4.15 (m, 2H, azetidine-H), 2.15 (s, 3H, COCH₃), 1.55 (s, 6H, C(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃): δ 170.2, 169.8, 154.5, 144.2, 138.5, 130.1, 124.3, 82.5, 67.8, 58.3, 52.4, 25.1, 21.8
HRMS (ESI): m/z calculated for C₁₄H₁₈N₂O₄ [M+H]⁺: 279.1345; found: 279.1342
IR (KBr, cm⁻¹): 2980, 1745, 1680, 1580, 1480, 1420, 1380, 1240, 1140
Scaled-Up Production Considerations
For larger-scale synthesis, several modifications to the procedures described above are recommended:
- Replacement of column chromatography with crystallization or precipitation techniques
- Use of less hazardous solvents (e.g., ethyl acetate instead of dichloromethane, 2-methyltetrahydrofuran instead of THF)
- Implementation of continuous flow chemistry for the N-acylation step
- Employment of solid-supported reagents for easier workup and purification
These modifications can significantly improve the scalability, safety, and environmental impact of the synthesis without compromising yield or purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that 2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate exhibits several biological activities:
1. Antimicrobial Activity:
Studies have shown that compounds with similar structures possess significant antibacterial properties. For instance, derivatives containing pyridine and azetidine moieties have been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .
2. Anticancer Potential:
The compound's structural characteristics suggest potential as an anticancer agent. Research into related azetidine derivatives has indicated their effectiveness in targeting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
3. Neurological Applications:
Given the role of pyridine derivatives in neuropharmacology, there is interest in exploring the compound's effects on neurological disorders. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antibacterial Efficacy
In vitro tests conducted on synthesized derivatives showed that compounds similar to 2-Methyl-1-oxo exhibited effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating a potential for development into new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
A study focused on the cytotoxic effects of azetidine-based compounds on breast cancer cell lines demonstrated that these compounds could induce cell death through apoptosis pathways. This suggests that 2-Methyl-1-oxo may have similar properties worth investigating further .
Mechanism of Action
The mechanism by which 2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and analogs from the evidence:
Key Observations
Core Heterocycles :
- The target compound’s azetidine ring confers conformational rigidity compared to pyrrolidine in or morpholine in . Smaller rings like azetidine may enhance metabolic stability but reduce synthetic accessibility.
- The pyridin-3-yloxy group in the target is distinct from trifluoromethyl-pyridinyl groups in , which improve electronegativity and binding to hydrophobic pockets.
Functional Group Impact: Ester vs. Nitrile vs.
Biological Relevance: While the target compound lacks explicit activity data, its azetidine-pyridine scaffold resembles TLR-targeting molecules in , suggesting possible immunomodulatory applications. Trifluoromethyl groups in are common in agrochemicals and pharmaceuticals for enhancing bioavailability and target affinity.
Biological Activity
2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate is a complex organic compound notable for its diverse biological activities. This compound features a unique structural configuration that includes a pyridine ring, an azetidine ring, and an acetate ester, which contributes to its potential pharmacological properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic applications, and safety profiles.
The compound can be synthesized through a multi-step process involving readily available precursors. A typical synthesis involves the reaction of 3-pyridinol with an azetidine derivative under basic conditions, followed by further reactions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind with high specificity, modulating the activity of these targets and resulting in various biological effects.
Antimicrobial Activity
Recent studies indicate that compounds related to 2-Methyl-1-oxo have demonstrated antimicrobial properties. For instance, derivatives containing similar structural motifs have shown activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .
Anti-inflammatory Effects
In vivo studies have revealed that related compounds exhibit significant anti-inflammatory activity. For example, certain derivatives were effective in reducing inflammation in animal models, suggesting that the compound may possess similar properties .
Anticancer Potential
The compound's anticancer potential has been explored in various studies. For instance, related molecules demonstrated strong inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic window for further development .
Safety and Toxicity
Safety profiles for compounds similar to 2-Methyl-1-oxo have been evaluated in animal models. Studies reported no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety margin for potential therapeutic applications .
Case Studies
| Study | Findings | Remarks |
|---|---|---|
| Study on antimicrobial activity | MIC values of 4–8 µg/mL against MRSA and Mycobacterium species | Indicates potential for treating resistant infections |
| Anti-inflammatory study | Significant reduction in inflammation in animal models | Supports further investigation into therapeutic use |
| Anticancer research | IC50 values lower than standard drugs in TNBC | Promising candidate for cancer therapy |
Q & A
Q. What are the standard synthetic routes for 2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate, and what analytical techniques confirm its purity?
The synthesis typically involves sequential functionalization of the azetidine ring, coupling with the pyridin-3-yloxy group, and acetylation. Key steps require strict control of temperature (e.g., 0–5°C for cyclization) and pH to minimize side reactions. Purity is confirmed via 1H NMR (e.g., δ 8.63 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) . Multi-dimensional NMR (e.g., HSQC, HMBC) resolves stereochemical ambiguities .
Q. Which spectroscopic methods are most effective for resolving the stereochemistry of the azetidin-1-yl moiety in this compound?
1H NMR coupling constants (e.g., for pyridine protons) and NOESY experiments are critical for stereochemical assignment. X-ray crystallography provides definitive confirmation but requires high-purity crystalline samples .
Q. What are the primary chemical reactivity profiles of this compound under acidic or basic conditions?
The acetate ester undergoes hydrolysis in basic conditions (e.g., NaOH/EtOH), yielding a carboxylic acid. The azetidine ring may open under strong acids (e.g., HCl). Stability studies recommend storage at pH 4–8 to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during the acetylation step of this compound?
Low yields often stem from competing side reactions. Systematic optimization includes:
- Testing solvents (e.g., DCM vs. ethyl acetate) to reduce polarity-driven side products.
- Adjusting stoichiometry of acetylating agents (e.g., acetyl chloride vs. anhydrides).
- Kinetic monitoring via HPLC-UV to identify optimal temperature windows (e.g., 0–5°C vs. RT) .
Q. How should contradictory NMR and mass spectrometry data be analyzed when characterizing this compound?
Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
- HRMS to confirm molecular mass.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Preparative HPLC to isolate pure fractions for re-analysis .
Q. What strategies are recommended for investigating unexpected byproducts in nucleophilic substitution reactions involving the pyridin-3-yloxy group?
Byproducts may result from solvent participation or competing nucleophiles. Approaches include:
- LC-MS tracking of reaction progress.
- Isotopic labeling (e.g., ) to trace nucleophilic attack pathways.
- Computational modeling (DFT) to identify transition states and energetics .
Q. How can researchers assess the hydrolytic stability of this compound in aqueous buffers?
Conduct accelerated stability studies :
- Incubate at varying pH (1–13) and temperatures (25–60°C).
- Quantify degradation via HPLC-UV and calculate rate constants.
- Use Arrhenius plots to predict shelf-life under standard conditions .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Enzyme inhibition assays : Fluorescence-based readouts for target engagement (e.g., kinase or protease inhibition).
- Cytotoxicity screening : MTT/XTT assays in relevant cell lines.
- SAR studies : Compare analogs with modifications to the azetidine or pyridinyloxy groups to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
